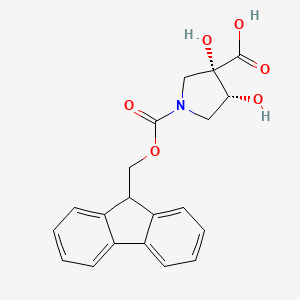

(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid

Description

This compound features a pyrrolidine core with stereospecific hydroxyl groups at positions 3 (S) and 4 (R), a carboxylic acid at position 3, and a Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group on the nitrogen. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection.

Properties

Molecular Formula |

C20H19NO6 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C20H19NO6/c22-17-9-21(11-20(17,26)18(23)24)19(25)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,22,26H,9-11H2,(H,23,24)/t17-,20+/m1/s1 |

InChI Key |

GZNDUZZUKUBTHS-XLIONFOSSA-N |

Isomeric SMILES |

C1[C@H]([C@@](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O)O |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at the desired positions on the pyrrolidine ring.

Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride under basic conditions to protect the amine functionality.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acid can produce alcohols.

Scientific Research Applications

rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid has several scientific research applications:

Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amine groups.

Medicinal Chemistry: The compound serves as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.

Biological Studies: It is used in the study of enzyme mechanisms and protein interactions.

Industrial Applications: The compound is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions. Upon removal, the free amine can participate in peptide bond formation. The hydroxyl and carboxylic acid groups can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic Acid

- Structure : Lacks hydroxyl groups at positions 3 and 4; carboxylic acid at position 3.

- Molecular Weight : 337.37 g/mol (vs. ~397 g/mol for the target compound).

- Application : Intermediate in peptide synthesis; simpler structure reduces steric hindrance .

(b) rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic Acid

- Structure: Racemic mixture with dicarboxylic acids at positions 3 and 4 (vs. dihydroxy and monocarboxylic acid in the target).

- Molecular Weight : 381.39 g/mol.

- Key Difference : Enhanced acidity due to dual carboxylic acids; unsuitable for applications requiring hydroxyl-mediated interactions .

(c) (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic Acid

Biological Activity

(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a pyrrolidine ring substituted with hydroxyl and carboxylic acid functional groups, which are critical for its interaction with biological targets.

- Molecular Formula : C25H28N2O6

- Molecular Weight : 452.51 g/mol

- CAS Number : 346610-79-5

- Purity : 97% .

The biological activity of this compound can be attributed to its ability to inhibit key metabolic pathways in various pathogens. Notably, studies have shown that derivatives of pyrrolidine compounds can act as inhibitors of the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis . This inhibition is crucial for developing new antituberculosis agents, especially given the rise of multidrug-resistant strains.

Antimicrobial Activity

Research indicates that (3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid exhibits significant antimicrobial properties:

- Against Mycobacterium tuberculosis : The compound has been shown to inhibit the growth of both drug-sensitive and multidrug-resistant strains of M. tuberculosis through its action on InhA .

Cytotoxicity Studies

While the compound demonstrates promising antibacterial activity, cytotoxicity assessments are crucial for evaluating its therapeutic potential. Preliminary studies suggest that while it is effective against bacterial pathogens, further optimization is required to minimize toxicity .

Structure-Activity Relationship (SAR)

The efficacy of (3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid can be enhanced by modifying substituents on the pyrrolidine ring. For instance:

- Aliphatic substitutions have been shown to improve potency and pharmacokinetic properties such as absorption and brain penetration .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives, including:

- Inhibition of InhA : A series of pyrrolidine carboxamides were screened for their ability to inhibit InhA. The lead compounds demonstrated over a 160-fold increase in potency after structural optimization .

- Toxoplasma gondii Studies : Bicyclic pyrrolidine inhibitors have been explored for their effects on Toxoplasma gondii, showing good potency but requiring further development for effective treatment .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C25H28N2O6 |

| Molecular Weight | 452.51 g/mol |

| CAS Number | 346610-79-5 |

| Purity | 97% |

| Biological Targets | Mycobacterium tuberculosis |

| Mechanism | Inhibition of InhA |

| Cytotoxicity | Requires optimization |

Q & A

Q. What are the recommended handling and storage protocols to ensure stability and prevent degradation?

- Methodological Answer : Store the compound at 2–8°C in a dry environment to minimize hydrolysis or thermal decomposition. Use inert gas (e.g., argon) for moisture-sensitive reactions . Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory during handling. Avoid dust formation by working in a fume hood with HEPA filtration .

Q. How can researchers optimize purification using chromatographic techniques?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and a gradient of water/acetonitrile (0.1% trifluoroacetic acid) to separate diastereomers or impurities. For bulk purification, flash chromatography using silica gel and ethyl acetate/hexane (3:7 v/v) is effective. Monitor fractions via TLC (Rf ~0.3 in 10% MeOH/DCM) .

Q. What analytical methods confirm purity and identity?

Q. What parameters prevent epimerization during coupling reactions?

- Methodological Answer : Maintain pH 7–8 using DIPEA in DMF to stabilize the activated ester. Limit reaction temperatures to 0–4°C during carbodiimide-mediated couplings (e.g., EDC/HOBt). Monitor reaction progress via Kaiser test to minimize over-activation .

Advanced Research Questions

Q. How can stereochemical assignments be resolved for derivatives?

Q. How do dihydroxy groups influence hydrogen bonding in peptide design?

Q. What mechanisms explain bioactivity discrepancies in cellular assays?

Q. How can computational modeling predict reactivity in solid-phase synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.